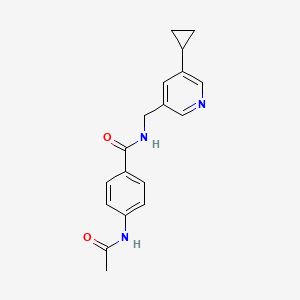

4-acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide

Description

4-Acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a 4-acetamido-substituted aromatic core linked to a (5-cyclopropylpyridin-3-yl)methyl moiety via an amide bond. The cyclopropylpyridine group introduces steric and electronic effects that may enhance selectivity and metabolic stability compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

4-acetamido-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12(22)21-17-6-4-15(5-7-17)18(23)20-10-13-8-16(11-19-9-13)14-2-3-14/h4-9,11,14H,2-3,10H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWMFVMDQICLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Acetamido Group: The initial step involves the acylation of an amine with acetic anhydride to form the acetamido group.

Cyclopropyl Substitution: The cyclopropyl group is introduced onto the pyridine ring through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and benzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

4-Acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 4-acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Structural and Functional Insights:

Substituent Effects on Selectivity: The cyclopropylpyridine group in the target compound introduces a rigid, lipophilic moiety that may reduce off-target interactions compared to flexible alkyl chains (e.g., 3-aminopropyl in compound 18) or polar groups (e.g., hydroxycyclohexyl in compound 29) . Thiophene-containing analogs (e.g., CID 6918878) show high HDAC inhibition but lack bromodomain selectivity, likely due to bulkier aromatic systems .

The benzyloxy (compound 7) and phenylethoxy (compound 29) groups increase hydrophobicity, enhancing membrane permeability but risking hepatic metabolism .

Biological Activity: Bromodomain inhibitors (e.g., compound 29) demonstrate stereochemical dependence, with (S)-1-phenylethoxy showing superior in vivo activity compared to racemic analogs . HDAC inhibitors like Belinostat (CID 6918638) exhibit broad-spectrum activity but higher toxicity than benzamide derivatives, underscoring the importance of substituent-driven selectivity .

Research Findings and Implications

- Metabolic Stability : The cyclopropyl group in the target compound may mitigate oxidative metabolism by cytochrome P450 enzymes, a common issue with methylene-linked analogs (e.g., compound 7) .

- Binding Interactions : Pyridine nitrogen atoms in the target’s substituent could form hydrogen bonds with conserved asparagine residues in bromodomains, as seen in compound 18 .

- Synthetic Feasibility: The synthesis of similar benzamides (e.g., compound 24 in ) relies on Buchwald-Hartwig amination or Mitsunobu reactions, suggesting viable routes for scaling up the target compound .

Biological Activity

4-Acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of 4-acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide is with a molecular weight of approximately 284.36 g/mol. The compound features a cyclopropyl group attached to a pyridine ring , linked through a methyl group to a benzamide moiety . This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.36 g/mol |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Cyclopropylpyridine Intermediate : Cyclopropyl group introduction via cyclopropanation.

- Methylation : Using methyl iodide as a methylating agent.

- Coupling with Benzamide : Utilizing coupling reagents like EDCI in the presence of a base.

4-Acetamido-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide is believed to interact with specific biological targets, potentially modulating enzyme activity and influencing signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Research Findings

Recent studies have explored the compound’s activity against various cancer cell lines and its potential as an anti-inflammatory agent:

-

Anticancer Activity :

- In vitro studies demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects on cancer cell lines such as MCF-7 and A549, with IC50 values below 10 µM for some analogs .

- The compound's structure allows it to inhibit key kinases involved in tumor progression, such as c-Met kinase and COX-2 .

- Anti-inflammatory Properties :

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Study on Benzamide-Chalcone Hybrids :

- Protein Binding Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.